molecular formula C15H25N3O4S B2494722 N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide CAS No. 1197939-02-8

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide

Cat. No. B2494722
CAS RN: 1197939-02-8
M. Wt: 343.44
InChI Key: GEUXRDGQSMIHAR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide derivatives, including the subject compound, typically involves complex organic reactions that introduce various substituents to the acridine ring, affecting its physicochemical and biological activities. These synthetic routes aim to enhance the compound's interaction with DNA and potential antitumor activity (Denny et al., 1987).

Molecular Structure Analysis

The molecular structure of similar acridine derivatives has been determined by X-ray crystallography, revealing intramolecular hydrogen bonds that significantly influence the molecule's conformation and, subsequently, its interaction with biological targets like DNA (Hudson et al., 1987).

Chemical Reactions and Properties

Acridine derivatives undergo various chemical reactions, including interactions with DNA, primarily through intercalation. This interaction disrupts the DNA's normal function, leading to potential antitumor effects. The specific substituents on the acridine core, like the dimethylamino group, play a crucial role in determining the compound's reactivity and biological activity (Adams et al., 1999).

Physical Properties Analysis

The physical properties, such as solubility and stability, of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide derivatives influence their pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. These properties are critical for the compound's effectiveness as a potential therapeutic agent (Paxton et al., 2004).

Chemical Properties Analysis

The chemical properties, including reactivity towards DNA and enzymes like topoisomerase, define the compound's mechanism of action. Studies have shown that these compounds can induce DNA damage, interfere with DNA repair mechanisms, and potentially lead to cancer cell death (Schneider et al., 1988).

Scientific Research Applications

Antitumor Activity

Several studies have investigated the antitumor properties of acridine-4-carboxamide derivatives, including N-[2-(dimethylamino)ethyl]acridine-4-carboxamide, highlighting their potential as antitumor agents. These compounds have demonstrated in vivo antitumor activity, particularly against solid tumors, through mechanisms such as DNA intercalation and topoisomerase II inhibition. The specific structural attributes of these compounds, such as the presence of dimethylaminoethyl groups, have been correlated with their antitumor efficacy, suggesting a basis for the development of new cancer therapies (Denny et al., 1987).

DNA Binding and Interaction

Research has also focused on the interaction of acridine-4-carboxamide derivatives with DNA, exploring their binding mechanisms and implications for antitumor activity. These compounds bind to DNA by intercalation, with specific interactions influenced by the chemical structure of the acridine derivatives. The ability to form stable complexes with DNA, affecting topoisomerase II activity and leading to DNA damage, underscores their potential as chemotherapeutic agents. The studies emphasize the role of the dimethylaminoethyl side chain in facilitating efficient DNA binding and the consequential biological activities (Hudson et al., 1987).

Pharmacokinetics and Drug Development

Pharmacokinetic studies have provided insights into the absorption, distribution, and metabolism of acridine-4-carboxamide derivatives, critical for drug development. The pharmacokinetic profiles, including rapid systemic clearance and the formation of metabolites, have implications for dosing and therapeutic efficacy. These studies contribute to understanding the potential therapeutic window of these compounds and optimizing their clinical application (Saleem et al., 2001).

properties

IUPAC Name

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O4S/c1-17(2)13(14-5-4-10-22-14)11-16-15(19)12-6-8-18(9-7-12)23(3,20)21/h4-5,10,12-13H,6-9,11H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEUXRDGQSMIHAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1CCN(CC1)S(=O)(=O)C)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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